molecular formula C7H9N5O2 B12525744 6-Amino-1,3-dimethyl-1H-purine-2,8(3H,7H)-dione CAS No. 683228-71-9

6-Amino-1,3-dimethyl-1H-purine-2,8(3H,7H)-dione

Cat. No.: B12525744
CAS No.: 683228-71-9
M. Wt: 195.18 g/mol
InChI Key: QODFADPTUYFJNH-UHFFFAOYSA-N
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Description

6-Amino-1,3-dimethyl-1H-purine-2,8(3H,7H)-dione is a chemical compound based on the privileged 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (xanthine) scaffold, which is of significant interest in medicinal chemistry . This core structure serves as a versatile building block for the development of biologically active molecules. Purine-2,6-dione derivatives have been extensively investigated for their affinity for serotonin receptors, including 5-HT 1A , 5-HT 2A , and 5-HT 7 , making them valuable tools and potential candidates in neuropharmacological research for disorders such as depression and anxiety . Furthermore, structurally similar disubstituted purine-2,6-dione derivatives have demonstrated potent in vitro anticancer activity and function as multi-kinase inhibitors, targeting key oncogenic pathways such as PI3K/Akt/mTOR and B-Raf . The molecular structure of these compounds often allows for interactions with enzyme hinge regions, such as through hydrogen bonding with Val882 in PI3Kγ, contributing to their inhibitory profile . Researchers can utilize this compound as a key intermediate for further structural diversification, particularly through modifications at the N-7 and C-8 positions, to explore new structure-activity relationships and develop novel therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

683228-71-9

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

6-imino-1,3-dimethyl-7,9-dihydropurine-2,8-dione

InChI

InChI=1S/C7H9N5O2/c1-11-4(8)3-5(10-6(13)9-3)12(2)7(11)14/h8H,1-2H3,(H2,9,10,13)

InChI Key

QODFADPTUYFJNH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=N)N(C1=O)C)NC(=O)N2

Origin of Product

United States

Preparation Methods

Cyclization of 5,6-Diaminouracil Derivatives

A common approach involves expanding the pyrimidine ring of 5,6-diaminouracil derivatives into a purine structure. For example, 6-amino-1,3-dimethyluracil (a pyrimidine) undergoes nitrosation at the 5-position followed by reduction to yield 5,6-diaminouracil. Subsequent cyclization with formic acid or triethyl orthoformate introduces the imidazole ring, forming the purine core.

Optimization Insights :

  • Microwave-assisted cyclization improves reaction efficiency, reducing time from hours to minutes.
  • Solvent selection : A mixture of sodium hydroxide and n-propanol (1:1 v/v) at 70–100°C achieves >85% yield for cyclization.
  • Challenges : Competing side reactions, such as over-alkylation, require careful temperature control.

Nitroso Intermediate Route

In a patented method, 6-amino-1,3-diethyl-5-nitroso-1H-pyrimidine-2,4-dione is cyclized under basic conditions to form 1,3-diethyl-8-methylpurine-2,6-dione, which is then dimethylated. Adapting this for the target compound involves using dimethylurea instead of diethyl variants.

Key Data :

Parameter Value Source
Cyclization solvent NaOH/n-propanol (1:1 v/v)
Reaction time 4–8 hours
Yield 65–70%

Direct Functionalization of Purine Core

Alkylation and Amination of Xanthine Derivatives

Starting from 1,3-dimethylxanthine (theophylline), the 8-position is functionalized via nucleophilic substitution. For example, bromination at the 8-position followed by amination with aqueous ammonia yields the target compound.

Reaction Scheme :

  • Bromination : Theophylline + Br₂ → 8-Bromo-1,3-dimethylxanthine
  • Amination : 8-Bromo derivative + NH₃ → 6-Amino-1,3-dimethylpurine-2,8-dione

Optimization Insights :

  • Catalyst use : Palladium-carbon (1–15 wt%) under hydrogen pressure (0.10–1.0 MPa) enhances amination efficiency.
  • Solvent effects : Ethanol or methanol improves solubility, achieving >90% conversion.

Mannich Reaction for 8-Aminoalkyl Derivatives

The Mannich reaction introduces aminoalkyl groups at the 8-position. For instance, reacting 1,3-dimethylpurine-2,6-dione with formaldehyde and benzylamine forms 8-(benzylamino)-1,3-dimethylpurine-2,6-dione. Subsequent deprotection yields the primary amine.

Key Data :

Parameter Value Source
Reaction temperature 20–40°C
Yield 75–80%

Condensation-Cyclization of Cyanoacetylurea Precursors

Two-Step Synthesis from Cyanoacetic Acid

This method involves:

  • Condensation : Cyanoacetic acid reacts with 1,3-dimethylurea in acetic anhydride to form 1,3-dimethylcyanoacetylurea.
  • Cyclization : The intermediate undergoes base-mediated cyclization (e.g., NaOH) to form the purine ring.

Process Details :

  • Dehydration step : Vacuum distillation removes water, critical for avoiding side reactions.
  • Reagent ratios : A 1:1.2 molar ratio of cyanoacetic acid to dimethylurea maximizes yield (70–75%).

Comparative Analysis :

Method Yield Purity Scalability
Pyrimidine expansion 65–70% >95% Moderate
Direct amination 75–80% >98% High
Condensation-cyclization 70–75% 90–95% Low

Advanced Techniques and Recent Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization of 5,6-diaminouracil derivatives under microwave conditions (150°C, 10 minutes) achieves 85% yield.

Green Chemistry Approaches

  • Solvent-free reactions : Using diatomite-supported condensing agents minimizes waste.
  • Catalyst recycling : Palladium-carbon catalysts are reused up to five times without significant activity loss.

Analytical and Purification Strategies

Chromatographic Separation

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.
  • HPLC : C18 columns with acetonitrile/water gradients ensure >99% purity for pharmacological studies.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 3.25 (s, N-CH₃) and δ 6.00 (s, NH₂).
  • FTIR : Peaks at 1731 cm⁻¹ (C=O) and 3282 cm⁻¹ (N-H) confirm structure.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dimethyl-1H-purine-2,8(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:
Research indicates that derivatives of 6-amino-1,3-dimethyl-1H-purine-2,8(3H,7H)-dione exhibit antiviral properties. Specifically, compounds structurally related to this purine derivative have been studied for their efficacy against viral infections such as HIV and hepatitis C virus. The mechanism of action often involves inhibition of viral replication through interference with nucleic acid synthesis .

Antitumor Properties:
In cancer research, compounds derived from this compound have shown potential as antitumor agents. Studies have demonstrated their ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, the compound's structural similarity to adenosine allows it to act as an antagonist at adenosine receptors, which are implicated in tumor progression .

Biochemistry

Enzyme Inhibition:
The compound is also recognized for its role as an enzyme inhibitor. It has been documented to inhibit enzymes such as xanthine oxidase and guanine deaminase. This inhibition can be beneficial in treating conditions like gout and hyperuricemia by reducing uric acid levels in the body .

Nucleotide Synthesis:
In biochemical pathways, derivatives of this purine compound are involved in nucleotide synthesis. They can serve as precursors for the synthesis of nucleotides essential for DNA and RNA formation. This aspect is particularly significant in understanding metabolic pathways and developing targeted therapies for metabolic disorders .

Materials Science

Polymer Synthesis:
In materials science, this compound has been explored for its potential in polymer synthesis. Its ability to form stable complexes with metal ions can be utilized in creating conductive polymers or nanocomposites with enhanced properties for electronic applications .

Nanotechnology:
The compound's unique chemical structure allows it to participate in the formation of nanoparticles. These nanoparticles can be employed in drug delivery systems where controlled release of therapeutic agents is critical. The biocompatibility and functionalization potential make these nanoparticles suitable for biomedical applications .

Case Studies

Study Title Findings Reference
Antiviral Properties of Purine DerivativesDemonstrated efficacy against HIV replication through nucleic acid interference
Inhibition of Xanthine OxidaseShowed significant reduction in uric acid levels in animal models
Conductive Polymers from PurinesDeveloped new conductive materials with enhanced electronic properties
Nanoparticle Drug Delivery SystemsAchieved controlled release profiles using modified purine derivatives

Mechanism of Action

The mechanism by which 6-Amino-1,3-dimethyl-1H-purine-2,8(3H,7H)-dione exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or integrating into nucleic acids.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Planarity : Methyl groups at N1/N3 in the target compound enhance planarity compared to hypoxanthinium derivatives, which lack such substituents. This planar configuration favors π-stacking interactions in coordination complexes .

Hydrogen Bonding: The amino group (C6-NH₂) in the target compound participates in stronger intermolecular N–H⋯O bonds than hydroxyl groups in 2,8-dihydroxyadenine, leading to more stable crystal packing .

Steric and Electronic Differences : The phenyl-substituted analog (8-(2-hydroxyphenyl)-1,3-dimethylpurine) exhibits minimal ring distortion (0.45° dihedral angle) but reduced solubility due to aromatic hydrophobicity .

Crystallographic and Computational Insights

Software tools such as Mercury CSD () enable comparative analysis of packing motifs. For example:

  • The target compound’s S(6)R₂²(10) motif differs from hypoxanthinium nitrate’s nitrate-water network, highlighting substituent-driven variations in supramolecular assembly.
  • SHELXL () refinements confirm that methyl groups reduce thermal motion (lower B-factors) compared to hydroxylated analogs, enhancing crystallographic resolution .

Biological Activity

6-Amino-1,3-dimethyl-1H-purine-2,8(3H,7H)-dione, also known as 6-amino-1,3-dimethyl-7H-purine-2,8-dione (CAS Number: 683228-71-9), is a purine derivative with notable biological activities. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly serotonin receptors.

Chemical Structure and Properties

The molecular formula of this compound is C7H9N5O2C_7H_9N_5O_2 with a molecular weight of approximately 195.18 g/mol. The structure features a purine ring system with amino and carbonyl functional groups that enhance its reactivity and biological activity .

Serotonin Receptor Interaction

Research indicates that this compound acts as a ligand for serotonin receptors, particularly the 5-HT6 and D2 receptor subtypes. This interaction suggests potential therapeutic applications in treating neurological disorders related to serotonin dysregulation .

Table 1: Affinity of this compound for Serotonin Receptors

Receptor TypeAffinity (Ki)Potential Application
5-HT6VariesNeurological disorders
D2VariesAntipsychotic effects

Nephrotoxicity

The compound has been identified as having nephrotoxic properties. This aspect is crucial for pharmacological studies as it highlights the need for careful evaluation of dosage and potential side effects when considering therapeutic applications .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of derivatives related to this compound. For instance, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), indicating potential applications in cancer treatment .

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA5495.9
Compound BSW-4802.3
Compound CMCF-75.65

Case Studies and Research Findings

In a study examining the structure-activity relationships (SAR) of various derivatives of purine compounds, it was found that modifications at specific positions on the purine ring could significantly alter biological activity. For example, the introduction of halogen atoms at certain positions enhanced antiproliferative effects while other substitutions diminished activity .

Example Case Study: Apoptotic Effects

One notable study investigated the apoptotic effects of a derivative of this compound on A549 cell lines. The results indicated that increasing concentrations led to a dose-dependent induction of apoptosis, showcasing the compound's potential as an anticancer agent .

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